2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid
Overview
Description
2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid is a compound that belongs to the class of isoindolinone derivatives Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds The structure of this compound includes a γ-lactam fused with a benzene ring, which can be either unsubstituted or substituted at various positions
Mechanism of Action
Target of Action
Isoindolinones, the core structure of this compound, are found in a variety of natural products and synthetic biologically active compounds
Mode of Action
Isoindolinone-based ligands have been shown to bind to cg base pairs in the major groove, forming three hydrogen bonds . This suggests that 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid may interact with its targets in a similar manner.
Biochemical Pathways
The compound is synthesized via the krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . This suggests that it may affect pathways related to decarboxylation reactions.
Result of Action
Isoindolinone-based ligands have been shown to bind to cg base pairs in the major groove, suggesting that this compound may have similar effects .
Action Environment
The synthesis of this compound involves the krapcho decarboxylation reaction, which is performed under mild conditions . This suggests that the compound’s action may be influenced by similar environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid involves the reaction of 2-acetylbenzonitrile with dimethyl malonate. This reaction leads to the formation of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, which can then undergo decarboxylation under Krapcho reaction conditions to yield this compound . The Krapcho decarboxylation reaction typically involves the use of mild conditions, such as the presence of sodium chloride and dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the isoindolinone core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted isoindolinone derivatives.
Scientific Research Applications
2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: This compound is structurally similar but has a methyl ester group instead of a carboxylic acid group.
2-(1,3-Dioxoisoindolin-2-yl)acetic acid: Another similar compound with a different substitution pattern on the isoindolinone core.
5-Methoxy-2-methyl-3-indoleacetic acid: This compound has a similar indole structure but with different functional groups.
Uniqueness
2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a keto group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(2-methyl-3-oxo-1H-isoindol-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9(6-10(13)14)7-4-2-3-5-8(7)11(12)15/h2-5,9H,6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQWGMRYVMVYKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=CC=CC=C2C1=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933709-69-4 | |
Record name | 2-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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